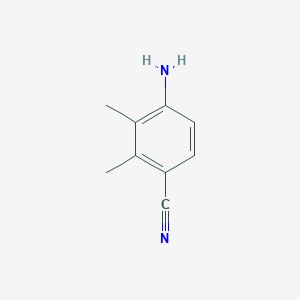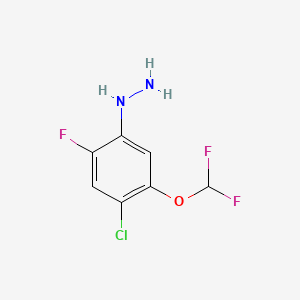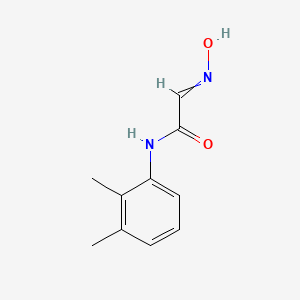
2-hydrazino-4,5,8-trimethylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazino-4,5,8-trimethylquinoline is a chemical compound with the molecular formula C12H15N3 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazino-4,5,8-trimethylquinoline typically involves the reaction of 4,5,8-trimethylquinoline with hydrazine hydrate. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The process can be summarized as follows:
- Dissolve 4,5,8-trimethylquinoline in ethanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Hydrazino-4,5,8-trimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Hydrazine derivatives with altered chemical properties.
Substitution: Compounds with different functional groups replacing the hydrazino group.
Aplicaciones Científicas De Investigación
2-Hydrazino-4,5,8-trimethylquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-hydrazino-4,5,8-trimethylquinoline involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
- 2-Hydrazino-4,7,8-trimethylquinoline
- 4-Hydrazino-2,5,8-trimethylquinoline
- 2-Hydrazino-4,6,8-trimethylquinoline
Comparison: 2-Hydrazino-4,5,8-trimethylquinoline is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the position of the hydrazino group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for targeted research applications.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
(4,5,8-trimethylquinolin-2-yl)hydrazine |
InChI |
InChI=1S/C12H15N3/c1-7-4-5-8(2)12-11(7)9(3)6-10(14-12)15-13/h4-6H,13H2,1-3H3,(H,14,15) |
Clave InChI |
WRXAXSSQNMKMGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC(=NC2=C(C=C1)C)NN)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














